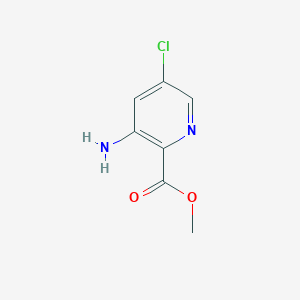
Biotinyl-Substance P Trifluoroacetate
Vue d'ensemble
Description
Biotinyl-Substance P Trifluoroacetate (CAS: 87468-58-4) is a biotinylated peptide . It consists of the following amino acid sequence: Biotinyl-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ . The trifluoroacetate salt form enhances its solubility and stability. Biotinyl-Substance P Trifluoroacetate is commonly used in research and diagnostic applications due to its specific binding properties and ease of detection .
Synthesis Analysis
The synthesis of Biotinyl-Substance P Trifluoroacetate involves attaching a biotin molecule to the Substance P peptide sequence. This can be achieved through chemical reagents or enzymatic methods. The resulting compound is a water-soluble peptide with a trifluoroacetate counterion .
Molecular Structure Analysis
Biotinyl-Substance P Trifluoroacetate consists of a biotin moiety covalently linked to the Substance P peptide. The biotin portion provides a unique tag for selective protein labeling, while the trifluoroacetate group enhances solubility. The overall structure includes the tetrahydrothiophene ring of biotin fused to a ureido ring, with a valeric acid side chain .
Chemical Reactions Analysis
- Biotinylation Reactions : Researchers can use chemical reagents or enzymes to attach biotin to target proteins. Once labeled, these proteins become detectable and amenable to study .
- Catalytic Activity : Trifluoroacetic acid (TFA), a component of Biotinyl-Substance P Trifluoroacetate, exhibits catalytic activity in organic reactions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Avidin Affinity and Fluorescence Properties
Biotinyl derivatives, including those involving Biotinyl-Substance P Trifluoroacetate, have been studied for their high affinity for avidin and unique fluorescence properties. The compound 1-Biotinylpyrene, for example, displayed fluorescence emission in aqueous solutions and exhibited a fluorescence maximum shift upon binding to avidin, indicating its potential use in bioanalytical applications (Plażuk, Zakrzewski, & Salmain, 2011).
2. Surface Engineering of Microfluidic Devices
Biotinylated compounds are also instrumental in the fabrication of microfluidic analysis devices with surface-immobilized cell-capturing molecules. These devices utilize biotinylated compounds to support the self-assembly of proteins, antibodies, and mammalian cells, demonstrating the compound's versatility in bioengineering and clinical research applications (Lahann et al., 2003).
3. Biotinylation of Peptides and Oligonucleotides
Biotinyl-Substance P Trifluoroacetate can be involved in the biotinylation of peptides and oligonucleotides, enabling their use in various biological studies. The exclusive affinity of biotin to fluorescent streptavidin/avidin proteins allows for specific detection, highlighting its significant role in modern biological research and the potential for various applications, including cellular transport (Jezowska et al., 2012).
4. Photophysics and Avidin-Binding Properties
Biotinylated reagents derived from Biotinyl-Substance P Trifluoroacetate have been examined for their photophysical properties and avidin-binding abilities. These studies contribute to the understanding of the compound's luminescence and its potential in binding site determination and biochemical investigations (Baschieri et al., 2014).
5. Applications in Photoaffinity Biotinylation
The compound has also been utilized in photoaffinity biotinylation techniques, where it demonstrates potential utility in applications requiring tight structural requirements. This indicates its role in expanding the scope of photoaffinity labeling in research and diagnostics (Hashimoto & Hatanaka, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H112N20O15S2.C2HF3O2/c1-42(2)37-50(66(102)84-45(62(77)98)31-36-109-3)83-60(97)40-81-63(99)51(38-43-17-6-4-7-18-43)88-67(103)52(39-44-19-8-5-9-20-44)89-65(101)46(27-29-57(75)94)85-64(100)47(28-30-58(76)95)86-68(104)54-23-15-35-93(54)71(107)49(21-12-13-32-74)87-69(105)55-24-16-34-92(55)70(106)48(22-14-33-80-72(78)79)82-59(96)26-11-10-25-56-61-53(41-110-56)90-73(108)91-61;3-2(4,5)1(6)7/h4-9,17-20,42,45-56,61H,10-16,21-41,74H2,1-3H3,(H2,75,94)(H2,76,95)(H2,77,98)(H,81,99)(H,82,96)(H,83,97)(H,84,102)(H,85,100)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H4,78,79,80)(H2,90,91,108);(H,6,7)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPDCSCRLKGMC-UTUYLYDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CCCCC5C6C(CS5)NC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H113F3N20O17S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1688.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl-Substance P Trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



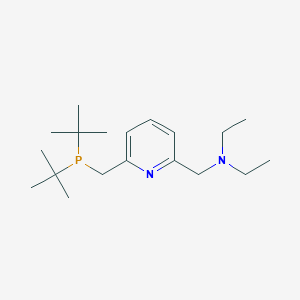
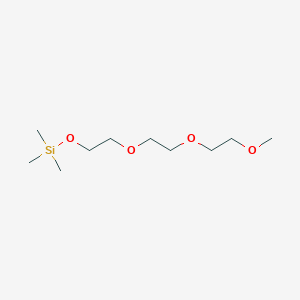
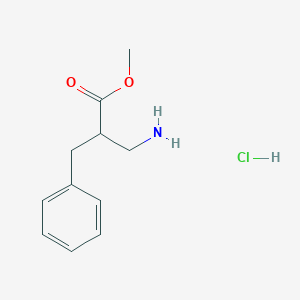

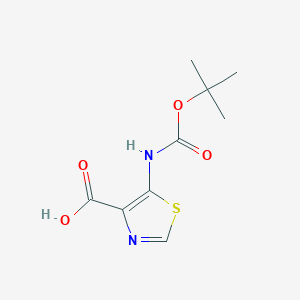
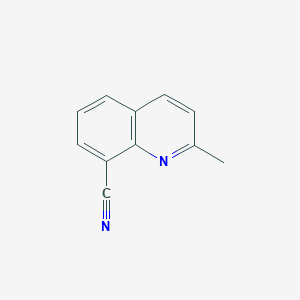
![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)
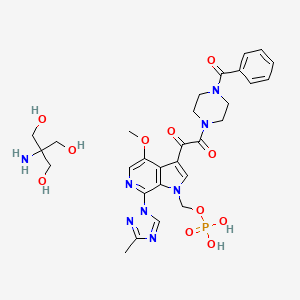
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)
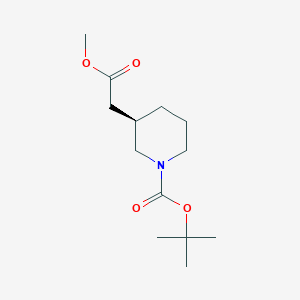

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)

